molecular formula C13H15BBrF3O2 B8204226 2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester

Cat. No.: B8204226
M. Wt: 350.97 g/mol
InChI Key: KMHUIPSBENUFFL-UHFFFAOYSA-N
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Description

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Bromo-2-fluorophenylboronic acid pinacol ester
  • 2-Chloro-5-trifluoromethylphenylboronic acid pinacol ester

Uniqueness

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable for synthesizing complex molecules with high precision .

Biological Activity

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These characteristics enhance its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅BBrF₃O₂
  • Molecular Weight : 350.97 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 50 - 52 °C

The pinacol ester moiety serves as a protecting group for the boronic acid, facilitating its use in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Activity

Recent studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) . The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis in microorganisms .

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups allows for the exploration of SAR in bioactive molecules. The trifluoromethyl group is particularly noted for its ability to mimic other functional groups while enhancing metabolic stability. This property can potentially lead to improved pharmacokinetic profiles for drugs derived from such compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar boronic acids reveals unique features that may influence biological activity:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₅BBrF₃O₂Versatile in C-C coupling
4-Bromo-3-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₅BBrF₃O₂Different substitution pattern affects reactivity
2-Fluoro-5-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₅BF₄O₂Fluorine instead of bromine alters electronic properties

This table illustrates how variations in substituents can significantly impact the reactivity and biological profile of these compounds.

Case Studies

While direct case studies on this compound are scarce, related boronic acids have been investigated:

  • Antimicrobial Studies :
    • Research on 5-trifluoromethyl-2-formylphenylboronic acids demonstrated their ability to inhibit bacterial growth effectively, suggesting similar potential for other derivatives .
  • Enzyme Inhibition :
    • Boronic acids have shown promise as inhibitors of serine proteases, which could be relevant for therapeutic applications targeting various diseases.

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHUIPSBENUFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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